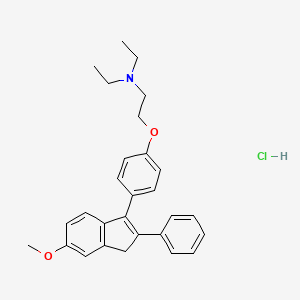
Sunifiram
Descripción general
Descripción
Sunifiram, también conocido como DM-235, es una molécula sintética que pertenece a la familia de las piperazinas. Es un compuesto nootrópico relativamente nuevo que ha ganado atención por sus potenciales propiedades de mejora cognitiva. This compound es estructuralmente similar a los nootrópicos racetam, pero es significativamente más potente, siendo aproximadamente 1.000 veces más fuerte que el piracetam . Fue sintetizado por primera vez en el año 2000 por científicos de la Universidad de Florencia en Italia .
Aplicaciones Científicas De Investigación
Sunifiram ha mostrado promesa en diversas aplicaciones de investigación científica, incluyendo:
Trastornos Neurológicos: La investigación preliminar sugiere que this compound puede ser efectivo en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer, la enfermedad de Parkinson y la amnesia.
Efectos Nootrópicos: Se cree que this compound mejora la concentración, la motivación y la claridad mental, lo que lo convierte en un nootrópico popular entre los usuarios.
Análisis Bioquímico
Biochemical Properties
Sunifiram is an AMPAkine drug, acting via AMPA receptors, and exerts anti-amnesiac properties . It interacts with enzymes and proteins involved in glutaminergic neurotransmission . This compound enhances NMDA-dependent signaling via an increase in PKCα phosphorylation .
Cellular Effects
This compound influences cell function by enhancing neuronal signaling up to 1,000nM due to an increase in AMPA receptor phosphorylation . It also impacts cell signaling pathways and gene expression related to cognitive abilities .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It facilitates the release of acetylcholine, the neurotransmitter most closely associated with cognitive ability .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in in vivo studies with oral intake of 0.01-1mg/kg for 7-12 days . Information on the product’s stability, degradation, and long-term effects on cellular function is currently under research.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies on rats showed that this compound enhanced performance in learning tasks and even reversed chemically-induced amnesia . No toxicity threshold or serious side effects have been identified, even at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to cognition enhancement. It interacts with enzymes or cofactors involved in glutaminergic neurotransmission . The effects on metabolic flux or metabolite levels are currently under research.
Transport and Distribution
It’s hypothesized that it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently under research. It’s hypothesized that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Sunifiram se sintetiza a través de una serie de reacciones químicas que involucran piperazina y ácido benzoico. Uno de los pasos clave en su síntesis es la amidación de condensación de la piperazina con ácido benzoico utilizando HATU (1-[Bis(dimetilamino)metileno]-1H-1,2,3-triazolo[4,5-b]piridinio 3-óxido hexafluorofosfato) como reactivo de acoplamiento . Esta reacción se lleva a cabo típicamente en un sistema de microreactores de flujo continuo, que permite un control preciso de las condiciones de reacción y una mayor eficiencia de reacción .
Métodos de Producción Industrial
Estos sistemas ofrecen ventajas tales como una mayor eficiencia de reacción, un mejor control sobre las condiciones de reacción y la capacidad de escalar la producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
Sunifiram se somete a diversas reacciones químicas, incluyendo:
Amidación de Condensación: El paso clave en su síntesis, que involucra la reacción de la piperazina con el ácido benzoico.
Oxidación y Reducción:
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando su anillo de piperazina.
Reactivos y Condiciones Comunes
Amidación de Condensación: HATU como reactivo de acoplamiento, típicamente en un sistema de microreactores de flujo continuo.
Oxidación y Reducción: Los agentes oxidantes comunes (por ejemplo, peróxido de hidrógeno) y los agentes reductores (por ejemplo, borohidruro de sodio) pueden utilizarse bajo condiciones apropiadas.
Principales Productos Formados
El principal producto formado a partir de la reacción de amidación de condensación es la N-benzoilpiperazina, un intermedio importante en la síntesis de this compound .
Mecanismo De Acción
Sunifiram actúa principalmente aumentando la actividad del receptor AMPA, un tipo de receptor de glutamato en el cerebro . Esta interacción estimula la liberación de glutamato, el principal neurotransmisor excitatorio, promoviendo una comunicación neuronal mejorada . Además, this compound estimula las vías de CaMKII (proteína quinasa II dependiente de calcio/calmodulina) y PKCα (proteína quinasa C alfa), que son cruciales para los procesos de aprendizaje y memoria .
Comparación Con Compuestos Similares
Sunifiram es estructuralmente similar a otros compuestos nootrópicos como:
Piracetam: Si bien ambos compuestos mejoran la función cognitiva, this compound es significativamente más potente.
Unifiram (DM-232): Otro derivado de la piperazina, Unifiram comparte similitudes estructurales con this compound, pero tiene un perfil químico diferente.
Sapunifiram (MN-19): Un análogo de this compound, Sapunifiram también exhibe propiedades de mejora cognitiva.
La singularidad de this compound radica en su alta potencia y su capacidad para mejorar la función cognitiva a través de múltiples vías, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWDUFJCINDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400996 | |
| Record name | Sunifiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314728-85-3 | |
| Record name | 1-(4-Benzoyl-1-piperazinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314728-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sunifiram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314728853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sunifiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUNIFIRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66924E735K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


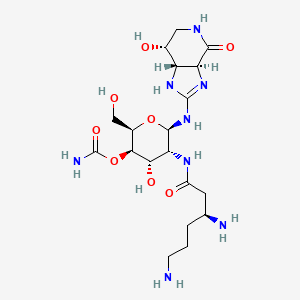
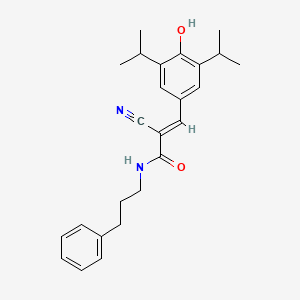
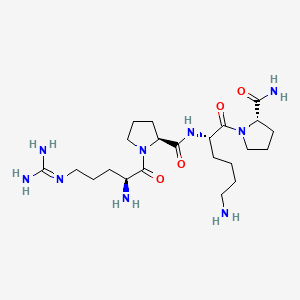

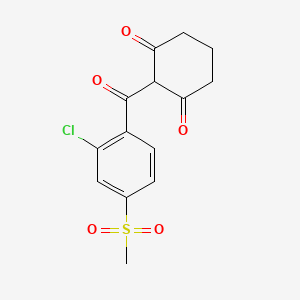
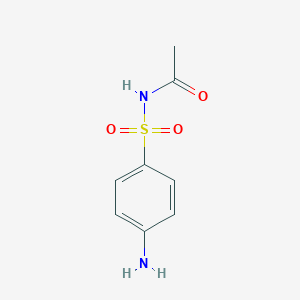
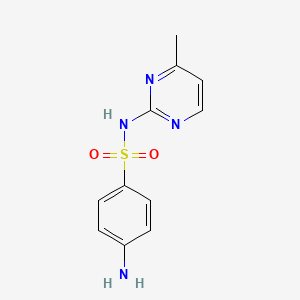
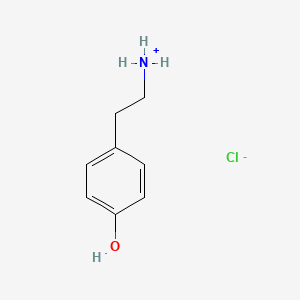


![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)
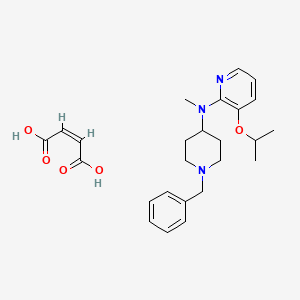
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
